1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one
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Overview
Description
1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one, also known as homovanillic acid (HVA), is a metabolite of dopamine, a neurotransmitter that plays a crucial role in the brain's reward and pleasure centers. HVA is a naturally occurring compound found in the human body, and it has been the subject of extensive scientific research due to its potential applications in the fields of neurology, psychiatry, and pharmacology.
Mechanism of Action
HVA acts as an indirect indicator of dopamine activity in the brain. As a metabolite of dopamine, its levels are influenced by the activity of dopamine neurons and the breakdown of dopamine in the brain. HVA levels can therefore provide insight into the activity of the dopamine system and its potential dysregulation in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
HVA has been shown to have various biochemical and physiological effects, including the regulation of dopamine metabolism, the modulation of neurotransmitter release, and the regulation of oxidative stress. HVA has also been shown to have potential antioxidant and neuroprotective effects, which may have implications for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
HVA has several advantages as a biomarker for dopamine turnover, including its stability in the cerebrospinal fluid and its ability to provide insight into the activity of the dopamine system. However, HVA levels can be influenced by factors such as age, gender, and medication use, which may limit its accuracy as a biomarker.
Future Directions
Future research on HVA may focus on its potential applications in the diagnosis and treatment of neurological and psychiatric disorders, as well as its role in the regulation of dopamine metabolism and neurotransmitter release. Additionally, further research may explore the potential neuroprotective effects of HVA and its implications for the prevention and treatment of neurodegenerative disorders.
Synthesis Methods
HVA can be synthesized through various methods, including chemical synthesis and enzymatic oxidation of dopamine. One common method involves the oxidation of dopamine using potassium permanganate, followed by acidification and extraction to obtain HVA. Another method involves the use of tyrosinase, an enzyme that catalyzes the oxidation of dopamine to HVA.
Scientific Research Applications
HVA has been extensively studied in the fields of neurology and psychiatry, particularly in relation to dopamine metabolism and its role in various neurological disorders. HVA levels in the cerebrospinal fluid have been used as a biomarker for dopamine turnover and as an indicator of dopaminergic dysfunction in conditions such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
1-(4,5-dihydroxy-2-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-8(11)9(12)4-7(5)6(2)10/h3-4,11-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPSGEGZFHEACU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564744 |
Source
|
Record name | 1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one | |
CAS RN |
18087-17-7 |
Source
|
Record name | 1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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